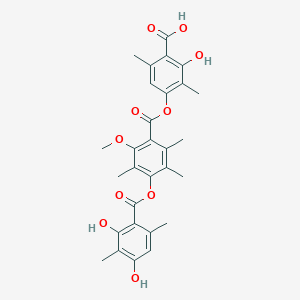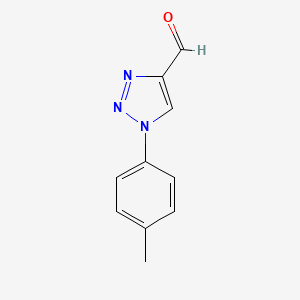![molecular formula C13H14O6S B1247050 [(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B1247050.png)
[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H14O6S and a molecular weight of 298.31 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structural properties, which make it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate typically involves the reaction of galactopyranose derivatives with p-toluenesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-toluenesulfonyl group is replaced by other nucleophiles.
Skeletal Rearrangements: The compound can undergo skeletal rearrangements, particularly when subjected to fluorination reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Fluorination: Diethylaminosulfur trifluoride (DAST) is commonly used for fluorination reactions, leading to skeletal rearrangements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination with DAST can result in products with rearranged skeletal structures .
科学研究应用
[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate is utilized in various scientific research applications, including:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound’s unique structural properties make it a valuable tool in studying carbohydrate metabolism and enzyme interactions.
作用机制
The mechanism of action of [(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate involves its ability to undergo specific chemical reactions that alter its structure. These reactions can affect the compound’s interaction with biological molecules, such as enzymes and proteins. The p-toluenesulfonyl group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules .
相似化合物的比较
Similar Compounds
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-b-D-glucopyranose: This compound is similar in structure and is used in organic synthesis and research related to glucose metabolism.
1,62,3-Dianhydro-β-D-hexopyranoses: These compounds undergo similar skeletal rearrangements and are used in various chemical reactions.
Uniqueness
[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate is unique due to its specific structural configuration, which allows for distinct chemical reactivity and applications in scientific research. Its ability to undergo skeletal rearrangements and participate in nucleophilic substitution reactions makes it a versatile tool in organic synthesis and proteomics research .
属性
分子式 |
C13H14O6S |
|---|---|
分子量 |
298.31 g/mol |
IUPAC 名称 |
[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H14O6S/c1-7-2-4-8(5-3-7)20(14,15)19-12-11-10(18-11)9-6-16-13(12)17-9/h2-5,9-13H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1 |
InChI 键 |
XIOHREILWINAMO-KSSYENDESA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@@H](O3)[C@H]4CO[C@@H]2O4 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(O3)C4COC2O4 |
同义词 |
1,6:3,4-dianhydro-2-O-tosyl-beta-D-galactopyranose 1,6:3,4-dianhydro-2-O-tosylgalactopyranose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine](/img/structure/B1246973.png)
![5-bromo-N-[(6R)-1-ethyl-4-methyl-1,4-diazepan-6-yl]-2-methoxy-4-(methylamino)benzamide](/img/structure/B1246974.png)


![N-[amino(imino)methyl]-2-(2,5-diphenyl-1H-pyrrol-1-yl)acetamide](/img/structure/B1246981.png)
![(Z)-4-[(2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1246986.png)




